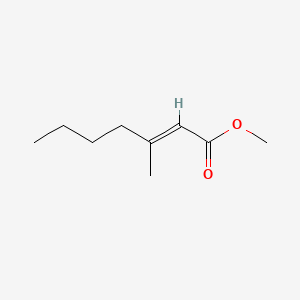

Methyl (2E)-3-methyl-2-heptenoate

Descripción

Methyl (2E)-3-methyl-2-heptenoate is an α,β-unsaturated ester characterized by a seven-carbon chain with a methyl substituent at the third carbon and a trans-configuration (E) at the double bond between carbons 2 and 2. This compound belongs to the class of aliphatic unsaturated esters, which are widely studied for their roles in organic synthesis, flavor chemistry, and natural product biosynthesis. Its structure imparts reactivity typical of conjugated enoates, including susceptibility to nucleophilic attack and participation in Diels-Alder reactions.

Propiedades

Fórmula molecular |

C9H16O2 |

|---|---|

Peso molecular |

156.22 g/mol |

Nombre IUPAC |

methyl (E)-3-methylhept-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-8(2)7-9(10)11-3/h7H,4-6H2,1-3H3/b8-7+ |

Clave InChI |

HNWUSDMNZOAUQR-BQYQJAHWSA-N |

SMILES isomérico |

CCCC/C(=C/C(=O)OC)/C |

SMILES canónico |

CCCCC(=CC(=O)OC)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl3-methylhept-2-enoate typically involves the esterification of 3-methylhept-2-enoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of (E)-Methyl3-methylhept-2-enoate can be achieved through a continuous esterification process. This method involves the use of a fixed-bed reactor where the acid and alcohol are continuously fed, and the ester is continuously removed. This process is efficient and allows for the large-scale production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

(E)-Methyl3-methylhept-2-enoate undergoes several types of chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted by other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under mild heating conditions.

Major Products

Oxidation: 3-methylhept-2-enoic acid.

Reduction: 3-methylhept-2-enol.

Substitution: 3-methylhept-2-enamide.

Aplicaciones Científicas De Investigación

(E)-Methyl3-methylhept-2-enoate has various applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in biological signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the manufacture of fragrances and flavorings due to its pleasant aroma.

Mecanismo De Acción

The mechanism of action of (E)-Methyl3-methylhept-2-enoate involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its ester functional group is known to be reactive and can participate in various biochemical reactions.

Comparación Con Compuestos Similares

Structural Analogs

Key structural analogs include:

- Ethyl-3-methyl-2-hexenoate (CAS 15677-00-6): Features a shorter carbon chain (C6 vs. C7) and an ethyl ester group instead of methyl. Its purity is reported as 98% in commercial samples, with synthetic routes achieving yields up to 96% .

- Sandaracopimaric acid methyl ester and Communic acid methyl esters (E/Z isomers): These diterpenoid-derived esters, isolated from Austrocedrus chilensis resin, share the α,β-unsaturated ester motif but include additional cyclic terpene frameworks, altering their volatility and biological activity .

- Methyl salicylate: A simple aromatic ester with distinct olfactory properties; unlike Methyl (2E)-3-methyl-2-heptenoate, it lacks a conjugated double bond system, reducing its reactivity in cycloaddition reactions .

Physical and Chemical Properties

*Data for Methyl (2E)-3-methyl-2-heptenoate inferred from analogs.

Actividad Biológica

Methyl (2E)-3-methyl-2-heptenoate is an organic compound classified as an ester, with a molecular formula of . It features a unique heptenoate backbone characterized by a double bond between the second and third carbon atoms. This compound has garnered interest due to its potential biological activities, although research specifically focusing on its effects is limited. This article aims to explore the biological activity of methyl (2E)-3-methyl-2-heptenoate, drawing from available literature and related compounds.

Chemical Structure and Properties

Methyl (2E)-3-methyl-2-heptenoate exhibits a distinctive structure that contributes to its reactivity and potential biological effects. The presence of the double bond and the branched methyl group at the third carbon enhances its chemical properties, making it a subject of interest in both synthetic chemistry and biological research.

Biological Activity Overview

Research into the biological activity of methyl (2E)-3-methyl-2-heptenoate is sparse, but insights can be drawn from studies on similar compounds. Here are some key areas of investigation:

- Cell Membrane Interaction : Unsaturated fatty acids, which share structural similarities with methyl (2E)-3-methyl-2-heptenoate, are known to influence cell membrane fluidity and receptor activity. This interaction can significantly affect metabolic pathways and cellular signaling mechanisms.

- Neurological Effects : Some studies suggest that unsaturated fatty acids may play a role in neurological functions and could be linked to conditions like schizophrenia. While specific studies on methyl (2E)-3-methyl-2-heptenoate are lacking, its structural characteristics suggest it could have similar implications.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of methyl (2E)-3-methyl-2-heptenoate, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-methyl-2-pentenoate | Shorter carbon chain; used in flavoring | |

| 3-Methyl-2-heptenoic acid | Acid form; important for biological studies | |

| Methyl heptanoate | Saturated counterpart; less reactive than methyl heptenoate | |

| Methyl 3-methyl-5-oxo-5-(p-tolyl)pentanoate | Contains a ketone; used in advanced synthetic applications |

The unique double bond configuration and branched structure of methyl (2E)-3-methyl-2-heptenoate contribute to its distinct reactivity profile compared to other esters. This specificity may enhance its utility in both synthetic chemistry and biological contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.